

Structural Characterization and Synthetic Utility of 2-(2-Methylpropoxy)benzotrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2-Methylpropoxy)benzotrile

CAS No.: 902093-98-5

Cat. No.: B3372405

[Get Quote](#)

Technical Reference & Application Guide

Executive Summary

2-(2-Methylpropoxy)benzotrile (CAS: 902093-98-5), also known as 2-isobutoxybenzotrile, is a specialized aromatic ether-nitrile intermediate.[1][2] It serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the synthesis of isoquinoline-based antineoplastic agents and liquid crystalline materials.[2] Its structure combines a lipophilic isobutoxy tail with a reactive nitrile "warhead," making it an ideal candidate for bioisosteric replacement studies and heterocyclic ring formation (e.g., tetrazoles, amidines).

This guide provides a definitive cheminformatics profile, validated synthetic protocols, and an analysis of its downstream reactivity, designed for researchers in drug discovery and materials science.

Cheminformatics Profile

The following identifiers have been verified against chemical inventory databases (PubChem, CAS Registry) to ensure precision in procurement and computational modeling.

Core Identifiers

Parameter	Value
IUPAC Name	2-(2-Methylpropoxy)benzonitrile
Common Name	2-Isobutoxybenzonitrile
CAS Registry Number	902093-98-5
MDL Number	MFCD09945868
Molecular Formula	C ₁₁ H ₁₃ NO
Molecular Weight	175.23 g/mol

Digital Identifiers (Machine-Readable)

Type	Identifier String
SMILES	<chem>CC(C)COc1ccccc1C#N</chem>
InChI	InChI=1S/C11H13NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3
InChIKey	XFQVUWGQZLJGJQ-UHFFFAOYSA-N

Computed Physicochemical Properties

Property	Value	Context
XLogP3	3.3	High lipophilicity due to isobutyl group; suggests good membrane permeability.[1][2]
H-Bond Donor	0	Aprotic; suitable for SNAr and organometallic reactions without protection.[1][2]
H-Bond Acceptor	2	Nitrile nitrogen and Ether oxygen.[1][2]
Rotatable Bonds	3	Isobutoxy chain flexibility.[1][2]
Topological Polar Surface Area	33.0 Å ²	Low TPSA correlates with blood-brain barrier (BBB) penetration potential.[1][2]

Structural Analysis: The "Ortho Effect"

The 2-position (ortho) substitution of the isobutoxy group confers unique electronic and steric properties compared to its meta- or para- isomers.[1][2]

- **Steric Shielding:** The bulky isobutyl group provides steric protection to the nitrile carbon.[1][2] This modulates the rate of nucleophilic attack (e.g., hydrolysis or Pinner reaction), often requiring more vigorous conditions than 4-isobutoxybenzotrile.[2]
- **Electronic Donation:** The oxygen atom acts as a
-acceptor (induction) but a strong
-donor (resonance).[1][2] In the ortho position, this resonance effect increases the electron density of the aromatic ring, making the nitrile carbon slightly less electrophilic, which is critical for tuning the reactivity of downstream pharmacophores.

Synthetic Methodology

The most robust route to **2-(2-methylpropoxy)benzotrile** is the Williamson Ether Synthesis.[1][2] This protocol avoids the use of toxic cyanide salts (required if starting from halides) by

utilizing 2-hydroxybenzotrile as the scaffold.[2]

Protocol: O-Alkylation of 2-Hydroxybenzotrile

Reaction Class: Bimolecular Nucleophilic Substitution (

)[1][2]

Reagents

- Substrate: 2-Hydroxybenzotrile (1.0 eq)
- Electrophile: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)[1][2]
- Base: Potassium Carbonate (), anhydrous (1.5 eq)[1][2]
- Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile () [1][2]
- Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – Finkelstein condition to accelerate reaction.

Step-by-Step Procedure

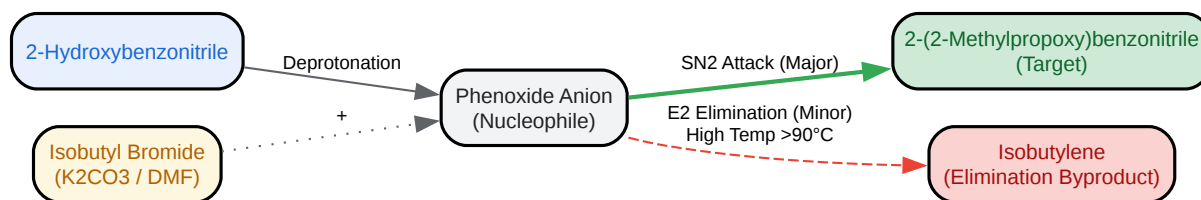
- Activation: Charge a round-bottom flask with 2-hydroxybenzotrile and anhydrous DMF. Add and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow.[1]
- Addition: Add isobutyl bromide dropwise. If using isobutyl chloride, the addition of catalytic KI is mandatory to facilitate the reaction via the transient iodide.[2]
- Reflux: Heat the mixture to 80°C. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction typically reaches completion in 4–6 hours.[2]
- Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction volume) to precipitate the inorganic salts and the product.

- Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove unreacted phenol), followed by brine.[2]
- Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).[2]

Pathway Visualization

The following diagram illustrates the synthesis and the competing side-reaction (elimination) that must be controlled by temperature regulation.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for **2-(2-Methylpropoxy)benzotrile** via Williamson Ether Synthesis, highlighting the critical SN2 vs. E2 competition.

Downstream Applications & Reactivity

Once synthesized, the nitrile group serves as a "masked" functionality.[2] The steric bulk of the ortho-isobutoxy group dictates that downstream transformations often require catalysis or elevated temperatures compared to unhindered nitriles.[2]

Key Transformations

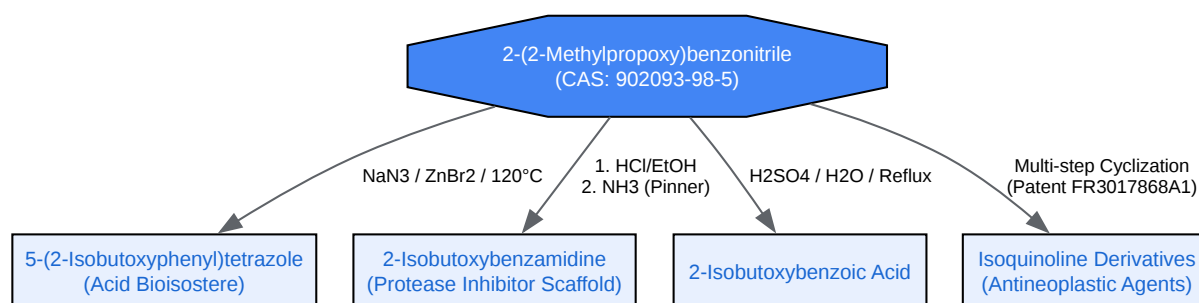
- Tetrazole Formation (Bioisostere):
 - Reagents: Sodium Azide (
 -)

or

, DMF, 120°C.

- Utility: The resulting tetrazole is a lipophilic bioisostere of a carboxylic acid, crucial in the design of Angiotensin II receptor antagonists (Sartans logic).[2]
- Pinner Reaction (Amidines):
 - Reagents: Dry HCl gas, Ethanol, followed by Ammonia.[2]
 - Utility: Formation of benzamidines, which are potent pharmacophores for serine protease inhibitors (e.g., Thrombin inhibitors).
- Hydrolysis (Acids/Amides):
 - Reagents: NaOH/H₂O₂ (Radziszewski reaction) for amide;
/
for acid.[1][2]
 - Utility: Generates 2-isobutoxybenzoic acid derivatives.[1][2]

Divergent Synthesis Map[1]



[Click to download full resolution via product page](#)

Figure 2: Divergent synthetic utility of the nitrile warhead, illustrating key medicinal chemistry transformations.[1][2]

Analytical Validation

To validate the integrity of the synthesized compound, researchers should verify the following spectral signatures.

- ^1H NMR (400 MHz, CDCl_3):
 - 7.5–6.9 ppm (Multiplet, 4H, Aromatic protons).
 - 3.8 ppm (Doublet, 2H,): Distinctive shift due to oxygen proximity.[\[1\]](#)[\[2\]](#)
 - 2.1 ppm (Septet, 1H,): Characteristic splitting for the isopropyl methine.[\[1\]](#)[\[2\]](#)
 - 1.0 ppm (Doublet, 6H,): The terminal methyl groups.[\[2\]](#)
- IR Spectroscopy:
 - 2220–2230 cm^{-1} : Sharp, medium intensity band characteristic of the stretch.[\[2\]](#)
 - 1240–1260 cm^{-1} : Strong aryl alkyl ether stretch.[\[1\]](#)[\[2\]](#)

References

- PubChem Database. (2025).[\[1\]](#)[\[2\]](#)[\[3\]](#) Compound Summary: **2-(2-Methylpropoxy)benzotrile** (CID 11235655).[\[1\]](#)[\[2\]](#) National Center for Biotechnology Information.[\[2\]](#) [Link](#)[\[1\]](#)
- Sanofi. (2015).[\[1\]](#)[\[2\]](#) Isoquinoline derivatives, process for preparing them and pharmaceutical compositions containing same. Patent FR3017868A1.[\[2\]](#) (Demonstrates utility in antineoplastic synthesis). [Link](#)

- BenchChem. (2025).[1][2] Protocol for Williamson Ether Synthesis of Alkoxybenzonnitriles. (General methodology for O-alkylation of hydroxybenzonnitriles). [Link\[1\]](#)
- Chem960. (2025).[1][2] CAS 902093-98-5 Entry and Supplier Data. (Verification of CAS and commercial availability). [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chem960.com \[chem960.com\]](#)
- [2. chem960.com \[chem960.com\]](#)
- [3. 2-Methylbenzonnitrile | C8H7N | CID 10721 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Structural Characterization and Synthetic Utility of 2-(2-Methylpropoxy)benzonnitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3372405/docs#structural-characterization-and-synthetic-utility-of-2-2-methylpropoxy-benzonnitrile\]](https://www.benchchem.com/product/b3372405/docs#structural-characterization-and-synthetic-utility-of-2-2-methylpropoxy-benzonnitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)